![molecular formula C14H20ClNO3 B14013562 N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide CAS No. 922162-88-7](/img/structure/B14013562.png)
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-(3-hydroxypropoxy)aniline with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of enzymatic catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Atenolol: A β1-blocker with a similar structural motif.
Practolol: Another β-blocker with related chemical properties.
Pindolol: A β-blocker with a similar hydroxypropoxy group.
Uniqueness
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted research and development .
特性
CAS番号 |
922162-88-7 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC名 |
N-[4-chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)13(18)16-11-6-5-10(15)9-12(11)19-8-4-7-17/h5-6,9,17H,4,7-8H2,1-3H3,(H,16,18) |
InChIキー |
UZAYCRGTEIUOIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


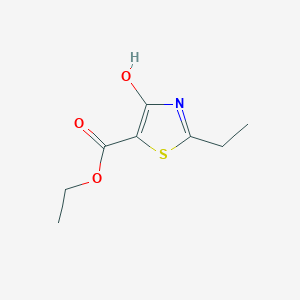

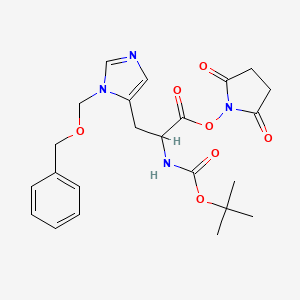
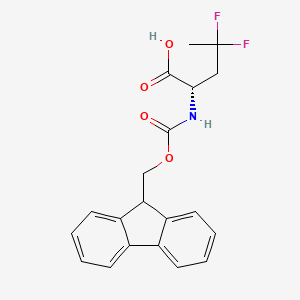
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
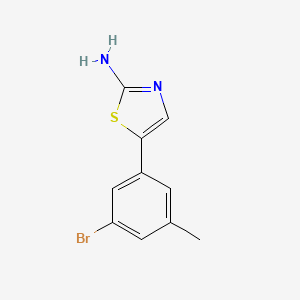
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
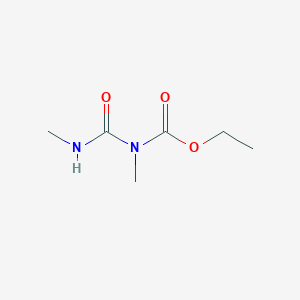
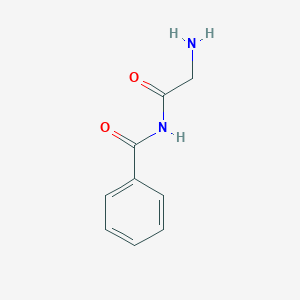
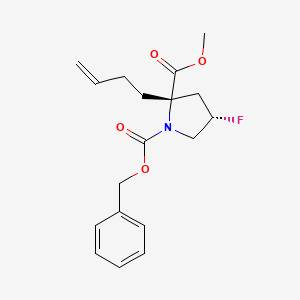

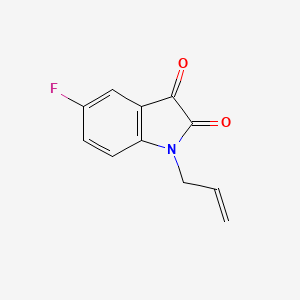
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
